Enantioselective Herbicidal Potency: (S)-Beflubutamid Demonstrates >1000x Greater Activity than the Inactive (R)-Enantiomer
In miniaturized biotests using garden cress (Lepidium sativum), the pure (-)-beflubutamid ((S)-enantiomer) exhibited an EC50 value of 0.50 μM, as determined by chlorophyll a analysis in 5-day-old leaves. In stark contrast, the (+)-beflubutamid ((R)-enantiomer) was at least 1000-fold less active [1]. This demonstrates that the herbicidal activity of the racemate is essentially due entirely to the presence of the (S)-form.
| Evidence Dimension | In vitro Herbicidal Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.50 μM |
| Comparator Or Baseline | (R)-beflubutamid (EC50 > 500 μM) |
| Quantified Difference | At least 1000-fold higher activity for the (S)-enantiomer |
| Conditions | Miniaturized biotests with garden cress (Lepidium sativum); analysis of chlorophyll a in 5-day-old leaves. |
Why This Matters
This data provides the foundational rationale for selecting the pure (S)-enantiomer over the racemate: it is the sole bioactive component, allowing for a significant reduction in the total chemical load applied per hectare.
- [1] Buerge, I. J.; Bächli, A.; De Joffrey, J. P.; Müller, M. D.; Spycher, S.; Poiger, T. The Chiral Herbicide Beflubutamid (I): Isolation of Pure Enantiomers by HPLC, Herbicidal Activity of Enantiomers, and Analysis by Enantioselective GC-MS. Environmental Science & Technology 2013, 47 (13), 6806-6811. DOI: 10.1021/es301876d. View Source
